Cas no 1804860-76-1 (4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine)

4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine 化学的及び物理的性質
名前と識別子
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- 4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine
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- インチ: 1S/C7H4BrF2IN2O2/c8-2-3-1-4(13(14)15)12-7(11)5(3)6(9)10/h1,6H,2H2
- InChIKey: BCONQAJUIQFERP-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=C(CBr)C=C([N+](=O)[O-])N=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 242
- XLogP3: 2.9
- トポロジー分子極性表面積: 58.7
4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029022240-1g |
4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine |
1804860-76-1 | 95% | 1g |
$3,039.75 | 2022-04-01 | |
Alichem | A029022240-500mg |
4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine |
1804860-76-1 | 95% | 500mg |
$1,701.85 | 2022-04-01 | |
Alichem | A029022240-250mg |
4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine |
1804860-76-1 | 95% | 250mg |
$1,078.00 | 2022-04-01 |
4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridineに関する追加情報
Recent Advances in the Study of 4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine (CAS: 1804860-76-1)
The compound 4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine (CAS: 1804860-76-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This heterocyclic compound, characterized by its bromomethyl, difluoromethyl, iodo, and nitro substituents, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its reactivity, synthetic utility, and potential as a building block for pharmaceuticals targeting various diseases.
One of the key areas of research involving this compound is its role in the development of kinase inhibitors. Kinases are critical targets in cancer therapy, and the structural complexity of 4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine allows for the introduction of diverse functional groups, enabling the fine-tuning of inhibitor selectivity and potency. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of novel pyridine-based inhibitors targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancers.
Another notable application of this compound lies in its utility in cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings. The presence of both bromomethyl and iodo substituents on the pyridine ring provides orthogonal reactivity, facilitating the construction of complex molecular architectures. Researchers have leveraged this property to synthesize libraries of compounds for high-throughput screening against infectious diseases, such as malaria and tuberculosis. A recent preprint on bioRxiv highlighted its use in generating analogs with potent activity against Plasmodium falciparum.
In addition to its synthetic applications, the physicochemical properties of 4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine have been investigated to optimize its use in drug formulation. The difluoromethyl group, in particular, has been shown to enhance metabolic stability and bioavailability, addressing common challenges in drug development. Computational studies have also been conducted to predict its reactivity and interactions with biological targets, as reported in a 2024 issue of ACS Omega.
Despite its promise, challenges remain in the large-scale synthesis and handling of this compound due to its sensitivity to light and moisture. Recent advancements in protective group strategies and reaction conditions have improved yields and reproducibility, as detailed in a patent application by a leading pharmaceutical company. These innovations are expected to accelerate its adoption in industrial settings.
In conclusion, 4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine (CAS: 1804860-76-1) represents a valuable tool in medicinal chemistry, with applications spanning drug discovery, chemical biology, and materials science. Ongoing research continues to uncover new opportunities for this multifunctional building block, reinforcing its importance in the development of next-generation therapeutics.
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